molecular formula C22H27NO B2699350 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide CAS No. 329778-96-3

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

Cat. No. B2699350
CAS RN: 329778-96-3
M. Wt: 321.464
InChI Key: CVYLSLRIZOMKMN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide” is an organic compound containing phenyl and acrylamide groups. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . The isobutyl and isopropyl groups are types of alkyl groups, which are fragments of molecules that have been derived from alkanes by the removal of one hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl rings with attached isobutyl and isopropyl groups, and the acrylamide group. The exact structure would depend on the positions of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its functional groups. For example, the presence of the phenyl rings might make it relatively nonpolar and insoluble in water, while the acrylamide group could potentially form hydrogen bonds .

Scientific Research Applications

UV-Curable Coatings

The compound has been investigated for its applications in UV-curable coatings. Researchers have synthesized epoxy-based silicone prepolymers using a simple hydrosilylation reaction with hydrogen-terminated polydimethylsiloxane and various open-chain epoxy monomers. Notably, the addition of [4-Methylphenyl-(4–(2-methylpropyl) phenyl)]iodonium as a photoinitiator enhanced coatings performance. These UV-cured epoxy-based silicone coatings exhibited excellent heat resistance, hydrophobicity, antigraffiti properties, and ink removal capabilities. They are promising candidates for use in antismudge coatings and antigraffiti coatings .

Benzothiophene and Benzoselenophene Synthesis

The compound has also been involved in photoredox-catalyzed cascade annulation reactions. By combining methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, researchers obtained various benzothiophenes and benzoselenophenes. These reactions occurred at ambient temperature and yielded moderate to good yields of these heterocyclic compounds .

Mechanism of Action

The mechanism of action of a compound depends on its use. Without knowing the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLSLRIZOMKMN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

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